Cas no 1992904-49-0 (2-Pyridinecarboxylic acid, 3-amino-6-chloro-, 1,1-dimethylethyl ester)

2-Pyridinecarboxylic acid, 3-amino-6-chloro-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- 2-Pyridinecarboxylic acid, 3-amino-6-chloro-, 1,1-dimethylethyl ester
- tert-butyl 3-amino-6-chloro-pyridine-2-carboxylate
- tert-butyl 3-amino-6-chloropyridine-2-carboxylate
- tert-Butyl 3-amino-6-chloropicolinate
- EN300-6508574
- MFCD34566915
- AT29045
- PS-19457
- SY323566
- AKOS015836634
- 1992904-49-0
-
- MDL: MFCD34566915
- Inchi: 1S/C10H13ClN2O2/c1-10(2,3)15-9(14)8-6(12)4-5-7(11)13-8/h4-5H,12H2,1-3H3
- InChI Key: QANFRDUSAIEFPS-UHFFFAOYSA-N
- SMILES: C1(C(OC(C)(C)C)=O)=NC(Cl)=CC=C1N
Computed Properties
- Exact Mass: 228.0665554g/mol
- Monoisotopic Mass: 228.0665554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 65.2Ų
2-Pyridinecarboxylic acid, 3-amino-6-chloro-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB577529-1 g |
tert-Butyl 3-amino-6-chloro-pyridine-2-carboxylate; . |
1992904-49-0 | 1g |
€689.00 | 2023-03-11 | ||
eNovation Chemicals LLC | Y1102125-1G |
tert-butyl 3-amino-6-chloro-pyridine-2-carboxylate |
1992904-49-0 | 97% | 1g |
$470 | 2024-07-21 | |
Enamine | EN300-6508574-1.0g |
tert-butyl 3-amino-6-chloropyridine-2-carboxylate |
1992904-49-0 | 1g |
$728.0 | 2023-05-31 | ||
Enamine | EN300-6508574-2.5g |
tert-butyl 3-amino-6-chloropyridine-2-carboxylate |
1992904-49-0 | 2.5g |
$1428.0 | 2023-05-31 | ||
abcr | AB577529-1g |
tert-Butyl 3-amino-6-chloro-pyridine-2-carboxylate; . |
1992904-49-0 | 1g |
€630.30 | 2024-04-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0038-100mg |
tert-butyl 3-amino-6-chloro-pyridine-2-carboxylate |
1992904-49-0 | 97% | 100mg |
¥753.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0038-250mg |
tert-butyl 3-amino-6-chloro-pyridine-2-carboxylate |
1992904-49-0 | 97% | 250mg |
¥1003.0 | 2024-04-22 | |
Aaron | AR01XAOI-250mg |
tert-butyl 3-amino-6-chloro-pyridine-2-carboxylate |
1992904-49-0 | 97% | 250mg |
$174.00 | 2023-12-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0038-10g |
tert-butyl 3-amino-6-chloro-pyridine-2-carboxylate |
1992904-49-0 | 97% | 10g |
¥12540.0 | 2024-04-22 | |
abcr | AB577529-100mg |
tert-Butyl 3-amino-6-chloro-pyridine-2-carboxylate; . |
1992904-49-0 | 100mg |
€226.30 | 2024-04-18 |
2-Pyridinecarboxylic acid, 3-amino-6-chloro-, 1,1-dimethylethyl ester Related Literature
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Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
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Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
Additional information on 2-Pyridinecarboxylic acid, 3-amino-6-chloro-, 1,1-dimethylethyl ester
2-Pyridinecarboxylic Acid, 3-Amino-6-Chloro-, 1,1-Dimethylethyl Ester (CAS No. 1992904-49-0)
The compound 2-pyridinecarboxylic acid, 3-amino-6-chloro-, 1,1-dimethylethyl ester (CAS No. 1992904-49-0) is a synthetic organic compound with a complex structure that combines elements of pyridine derivatives and ester functionalities. This compound has garnered attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. The molecule's structure features a pyridine ring substituted with an amino group at position 3, a chlorine atom at position 6, and an ester group at position 2. These functional groups contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of pyridine derivatives in drug design, particularly in the development of bioactive compounds with potential therapeutic applications. The presence of an amino group and a chlorine atom in this compound introduces additional complexity to its structure, which can influence its interaction with biological systems. For instance, the amino group can act as a hydrogen bond donor, while the chlorine atom can introduce electron-withdrawing effects, potentially enhancing the molecule's ability to bind to specific targets such as enzymes or receptors.
The ester functionality at position 2 of the pyridine ring adds another layer of versatility to this compound. Esters are commonly used in organic synthesis as protecting groups or as intermediates in the construction of more complex molecules. In this case, the ester group could serve as a site for further functionalization or as a means to modulate the compound's solubility and stability. Recent research has explored the use of such esters in controlled drug delivery systems, where they can be designed to release active pharmaceutical ingredients under specific conditions.
From a synthetic perspective, the preparation of 2-pyridinecarboxylic acid derivatives often involves multi-step processes that require precise control over reaction conditions. The introduction of substituents at specific positions on the pyridine ring is typically achieved through nucleophilic aromatic substitution or other specialized reactions. The synthesis of this compound likely involves the sequential addition of amino and chlorine substituents followed by esterification at the carboxylic acid position.
One area where this compound has shown promise is in pharmaceutical research, particularly in the development of anti-inflammatory and antiviral agents. The combination of an amino group and a chlorine atom on the pyridine ring creates a structure that may mimic or interfere with key biomolecules involved in inflammatory pathways or viral replication. Preliminary studies have suggested that this compound exhibits moderate activity against certain enzymes associated with inflammation, making it a candidate for further optimization.
In addition to its potential therapeutic applications, 2-pyridinecarboxylic acid derivatives have also been investigated for their role in materials science. For example, they have been explored as components in advanced polymers or as precursors for metal-organic frameworks (MOFs). The ability to tailor the chemical properties of these compounds through substitution patterns makes them versatile building blocks for constructing materials with desired physical and chemical properties.
Recent advancements in computational chemistry have enabled researchers to model the behavior of pyridine-based compounds at atomic levels. These computational studies provide insights into how substituents like amino and chlorine groups influence the electronic structure and reactivity of the molecule. Such information is invaluable for guiding synthetic efforts and predicting potential applications without resorting to extensive experimental work.
In conclusion, 2-pyridinecarboxylic acid, 3-amino-6-chloro-, 1,1-dimethylethyl ester (CAS No. 1992904-49-0) is a multifaceted compound with significant potential across various scientific domains. Its unique structure combines functional groups that offer both chemical versatility and biological activity, making it an intriguing subject for further research. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing both pharmaceutical and materials science.
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